molecular formula C21H20N4O5 B10986498 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]acetamide

2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]acetamide

Cat. No.: B10986498
M. Wt: 408.4 g/mol
InChI Key: WBOIGCSOFXVWQS-UHFFFAOYSA-N
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Description

2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]acetamide is a complex organic compound that features both quinoline and quinoxaline moieties. These structures are known for their significant biological activities and are often explored in pharmaceutical research for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline and quinoxaline intermediates:

  • Quinoline Intermediate Synthesis

      Starting Material: 2-aminobenzyl alcohol.

      Reaction: Cyclization with ethyl acetoacetate under acidic conditions to form 3,4-dihydroquinolin-2-one.

      Hydroxylation: Introduction of a hydroxyl group at the 7-position using a hydroxylating agent like oxone.

  • Quinoxaline Intermediate Synthesis

      Starting Material: o-phenylenediamine.

      Reaction: Condensation with glyoxal to form quinoxaline-2,3-dione.

      Hydroxylation: Introduction of a hydroxyl group at the 3-position.

  • Final Coupling

      Reaction: The quinoline and quinoxaline intermediates are coupled via an ether linkage using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

      Acetylation: The resulting compound is then acetylated to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinone derivatives.

    Reduction: The carbonyl groups in the quinoxaline moiety can be reduced to form corresponding alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Oxone, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, the compound is explored for its potential as an enzyme inhibitor. The presence of both quinoline and quinoxaline moieties suggests it could interact with multiple biological targets.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Compounds with similar structures have shown promise as anti-cancer, anti-inflammatory, and antimicrobial agents.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties due to its conjugated system.

Mechanism of Action

The mechanism by which 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]acetamide exerts its effects is likely related to its ability to interact with specific enzymes or receptors. The quinoline and quinoxaline moieties can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxyquinoline: Known for its antimicrobial properties.

    3-hydroxyquinoxaline: Studied for its potential as an anti-cancer agent.

    4-hydroxyquinoline: Used in the synthesis of various pharmaceuticals.

Uniqueness

What sets 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]acetamide apart is the combination of both quinoline and quinoxaline moieties in a single molecule. This dual functionality can provide a broader range of biological activities and potential therapeutic applications compared to compounds with only one of these moieties.

Properties

Molecular Formula

C21H20N4O5

Molecular Weight

408.4 g/mol

IUPAC Name

N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-2-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]acetamide

InChI

InChI=1S/C21H20N4O5/c26-18-8-6-13-5-7-14(11-16(13)23-18)30-12-19(27)22-9-10-25-17-4-2-1-3-15(17)24-20(28)21(25)29/h1-5,7,11H,6,8-10,12H2,(H,22,27)(H,23,26)(H,24,28)

InChI Key

WBOIGCSOFXVWQS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCC(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O

Origin of Product

United States

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